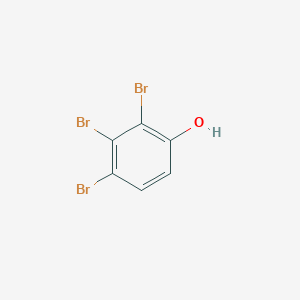

2,3,4-tribromophenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,4-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCSIUCEQVCDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275011 | |

| Record name | Phenol, tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25376-38-9, 138507-65-0 | |

| Record name | Phenol, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBROMOPHENOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Strategies and Chemical Transformations of 2,3,4 Tribromophenol

Established Synthetic Pathways for 2,3,4-Tribromophenol

The synthesis of this compound, a specific isomer of tribromophenol, requires controlled methodologies to ensure the desired substitution pattern on the phenol (B47542) ring. While less common than its 2,4,6-isomer, its synthesis is of interest for various chemical applications. chemicalbull.com

Stepwise Bromination of Phenol Derivatives (e.g., 3-Bromophenol)

The most frequently cited laboratory-scale synthesis of this compound involves the stepwise bromination of a pre-substituted phenol, specifically 3-bromophenol (B21344). This method leverages the existing bromine substituent to direct the incoming bromine atoms to the desired positions. The reaction is typically carried out by treating 3-bromophenol with elemental bromine (Br₂) in a solvent such as acetic acid.

The process involves electrophilic aromatic substitution, where the hydroxyl group of the phenol activates the aromatic ring, and the existing bromine atom influences the regioselectivity of the subsequent bromination steps. A documented procedure involves reacting 3-bromophenol with two equivalents of bromine in acetic acid at 20°C for 1.5 hours. However, this method is characterized by a low yield, highlighting the challenges in controlling the reaction to prevent over-bromination or the formation of other isomers.

| Parameter | Value |

| Starting Material | 3-Bromophenol |

| Reagent | Elemental Bromine (Br₂) |

| Solvent | Acetic Acid |

| Temperature | 20°C |

| Reaction Time | 1.5 hours |

| Yield | 13.3% |

Regioselectivity Considerations in Bromination Reactions

Regioselectivity is a critical factor in the synthesis of specific bromophenol isomers. The hydroxyl group (-OH) of phenol is a powerful activating group and an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. mlsu.ac.inbdu.ac.inchemistrystudent.com In an unsubstituted phenol, bromination tends to occur at the 2, 4, and 6 positions. quora.com

When synthesizing this compound from 3-bromophenol, the directing effects of both the hydroxyl group and the existing bromine atom at position 3 must be considered. The hydroxyl group activates the ortho positions (2 and 6) and the para position (4). The bromine at position 3 is a deactivating group but also directs incoming electrophiles to its ortho (2 and 4) and para (6) positions. quora.com The interplay of these directing effects guides the incoming bromine atoms to positions 2 and 4, ultimately forming this compound.

Achieving high regioselectivity can be challenging due to the strong activating nature of the hydroxyl group, which can lead to polysubstitution. mlsu.ac.in The choice of solvent and reaction conditions plays a significant role in controlling the selectivity. Non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can moderate the reactivity and may limit the reaction to mono- or di-substitution, whereas polar solvents like water can facilitate polybromination. stackexchange.com

Industrial-Scale Synthesis Methodologies

While specific industrial-scale methods for this compound are not as widely documented as for the more common 2,4,6-tribromophenol (B41969), general principles of industrial bromination can be applied. For large-scale production of brominated phenols, safety and efficiency are paramount. One approach involves the in situ generation of bromine. This can be achieved by reacting sodium bromide with an oxidizing agent like hydrogen peroxide in the presence of sulfuric acid. google.com This method avoids the handling of large quantities of hazardous elemental bromine.

Industrial processes would also likely employ continuous crystallization techniques for purification to minimize solvent use and improve efficiency. Given the challenges in controlling regioselectivity, industrial synthesis would require precise control over reaction parameters such as temperature, stoichiometry, and residence time to maximize the yield of the desired 2,3,4-isomer and minimize the formation of byproducts.

Reactive Bromination Mechanisms and Electrophilic Aromatic Substitution

The formation of this compound occurs through the mechanism of electrophilic aromatic substitution (EAS). patsnap.commasterorganicchemistry.com This fundamental reaction in organic chemistry involves an electrophile attacking an electron-rich aromatic ring, resulting in the substitution of a hydrogen atom.

In the bromination of phenols, the hydroxyl group significantly enhances the electron density of the benzene (B151609) ring, making it highly susceptible to electrophilic attack. mlsu.ac.inchemistrystudent.combyjus.com This activation is so strong that the reaction can proceed even without a Lewis acid catalyst, which is typically required for the bromination of benzene itself. chemistrystudent.comquora.com

The mechanism proceeds in two main steps:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile, in this case, a polarized bromine molecule (Br₂). masterorganicchemistry.comyoutube.com This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. bdu.ac.inmasterorganicchemistry.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. masterorganicchemistry.com This step is fast and restores the aromaticity of the ring, yielding the brominated phenol.

In polar solvents like water, phenol can ionize to form the phenoxide ion, which is even more strongly activating than phenol itself, leading to rapid polysubstitution. stackexchange.compw.live The choice of solvent is therefore crucial in controlling the extent of bromination.

Derivatization Reactions of this compound

Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create new molecules. This compound can be derivatized for various purposes, including improving its detectability in analytical methods. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, phenols are often converted to their acetylated derivatives to improve sensitivity and chromatographic behavior. researchgate.net

Further Halogenation Reactions

Although this compound is already heavily halogenated, it can potentially undergo further halogenation under forcing conditions. The two remaining positions on the aromatic ring (positions 5 and 6) are less reactive towards further electrophilic substitution. This is because the existing bromine atoms are deactivating groups, and the hydroxyl group's activating effect is somewhat diminished by the presence of three electron-withdrawing bromine atoms. quora.com

Oxidation Pathways leading to Quinones

The oxidation of phenols represents a fundamental transformation in organic chemistry, yielding quinones, which are a class of compounds with significant industrial and biological relevance. researchgate.net Phenols, in general, are susceptible to oxidation, resulting in the formation of corresponding quinones. pcc.eu For polysubstituted phenols, the reaction outcome is influenced by the nature and position of the substituents on the aromatic ring.

In the case of this compound, oxidation leads to the formation of brominated benzoquinones. This transformation typically requires the use of strong oxidizing agents. While specific studies detailing the oxidation of this compound are not extensively documented in the provided literature, general principles of phenol oxidation can be applied. Common oxidizing agents used for converting phenols to quinones include chromic acid, ceric ammonium (B1175870) nitrate (B79036) (CAN), and Fremy's salt. pcc.eursc.org Electrochemical methods have also been developed for the clean and efficient oxidation of various phenol derivatives to their corresponding p-benzoquinones. researchgate.net

One study reports a method for transforming pentasubstituted tribromophenol derivatives into the corresponding alkyl-substituted dibromo-p-benzoquinones using lead(IV) oxide (PbO₂) as the oxidizing agent in the presence of perchloric acid. infinitylearn.com Although this example does not specifically use this compound, it demonstrates a viable pathway for the oxidation of highly brominated phenols to quinone structures. The general reaction involves the oxidation of the phenol to a phenoxonium ion, which is then attacked by water, followed by further oxidation to the quinone. The presence of bromine substituents influences the redox potential of the phenol and the stability of the resulting quinone.

Table 1: General Oxidizing Agents for Phenol to Quinone Conversion

| Oxidizing Agent | General Applicability | Reference |

| Chromic Acid (e.g., Na₂Cr₂O₇/H₂SO₄) | Widely used for phenol oxidation. | researchgate.net |

| Lead(IV) Oxide (PbO₂) | Effective for some substituted tribromophenols. | infinitylearn.com |

| Ceric Ammonium Nitrate (CAN) | A common and mild oxidant for this transformation. | infinitylearn.com |

| Electrochemical Oxidation | A versatile and scalable method for various phenols. | researchgate.net |

| Potassium Permanganate | A strong oxidizing agent capable of this reaction. |

It is important to note that the oxidation of asymmetrically substituted phenols like this compound can potentially lead to a mixture of quinone products, although the substitution pattern often directs the regioselectivity of the reaction.

Reduction Pathways forming Less Brominated Phenols

The reduction of this compound involves the removal of one or more bromine atoms from the aromatic ring, a process known as reductive dehalogenation or debromination. This transformation yields less brominated phenols and ultimately phenol itself. This process is significant both as a synthetic tool and as a pathway for the environmental degradation of brominated pollutants.

Chemical reduction methods can achieve this transformation. For instance, studies on the related isomer 2,4,6-tribromophenol (TBP) have shown that catalytic hydrodebromination using a Raney Al-Ni alloy in an aqueous sodium hydroxide (B78521) solution can completely convert TBP to phenol at room temperature. nih.gov This method involves the dissolution of aluminum from the alloy, which facilitates the reductive removal of bromine atoms. nih.gov It is plausible that similar conditions would be effective for the debromination of this compound.

Advanced reduction processes (ARPs) induced by photolysis have also been explored for the degradation of brominated phenols. asm.org A study on 2,4,6-TBP demonstrated that a UV/NO₃⁻/formate system could achieve up to 97.8% debromination. asm.org

Furthermore, microbial pathways for the reductive dehalogenation of brominated phenols are well-documented. Anaerobic microorganisms, particularly those found in marine sponges and estuarine sediments, have been shown to sequentially debrominate highly brominated phenols. who.intresearchgate.net For example, research on microorganisms associated with the marine sponge Aplysina aerophoba demonstrated the reductive debromination of 2,4,6-tribromophenol under methanogenic and sulfidogenic conditions. who.int The debromination of 2,4,6-TBP was observed to proceed more rapidly than that of monobrominated phenols, suggesting a stepwise removal of bromine atoms. who.int

Table 2: Reduction Methods for Brominated Phenols

| Method | Reagents/Conditions | Products from 2,4,6-TBP | Reference |

| Catalytic Hydrodebromination | Al-Ni alloy, NaOH(aq) | Phenol | nih.gov |

| Advanced Reduction Process (ARP) | UV, NO₃⁻, Formic Acid | Debrominated products | asm.orgnih.gov |

| Microbial Dehalogenation | Anaerobic microorganisms | Less brominated phenols, Phenol | who.int |

These findings indicate that this compound can be chemically or biologically reduced to form a series of less substituted phenols, such as dibromophenols and monobromophenols, culminating in the formation of phenol.

This compound as a Precursor in Organic Synthesis

The chemical reactivity of this compound, conferred by its hydroxyl group and multiple bromine substituents, makes it a valuable precursor in organic synthesis. It serves as an intermediate for the construction of more complex molecules with applications in pharmaceuticals and materials science.

The bromine atoms on the phenolic ring are versatile functional handles that can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be alkylated, acylated, or used to direct further substitution on the aromatic ring.

In the pharmaceutical industry, this compound has been identified as a potential precursor in the synthesis of novel therapeutic agents. For instance, it has been suggested as a starting material for synthesizing additives for arsenic trioxide, a compound used in cancer treatments, where the brominated moiety could potentially enhance efficacy.

Furthermore, bromophenols are key building blocks for a variety of naturally occurring and biologically active compounds. Marine algae, for example, produce a vast array of brominated compounds with antioxidant, antimicrobial, and anticancer properties. researchgate.net The synthesis of these complex natural products or their analogs often relies on brominated phenol precursors. The specific substitution pattern of this compound offers a unique starting point for accessing particular isomers of these target molecules. Its role as an intermediate is crucial for creating diverse chemical structures through reactions that replace the bromine atoms.

Environmental Occurrence and Distribution of 2,3,4 Tribromophenol

Natural and Anthropogenic Sources of Brominated Phenols

Brominated phenols, including 2,3,4-tribromophenol, originate from both natural processes and human activities. This dual sourcing contributes to their widespread presence in various environmental compartments.

A variety of marine organisms are known to naturally produce simple brominated phenols. inchem.org Several species of marine algae, for instance, contain these compounds. inchem.org Acorn worms (Enteropneusta) are notable producers, excreting significant quantities of bromophenols without a clear dietary source of these compounds. inchem.org It is believed that these naturally produced bromophenols may act as a chemical defense mechanism against predators and biofouling. tandfonline.com The "ocean-like" flavor of some seafood is attributed to these naturally occurring bromophenols, as fish consume bromophenol-rich algae. bris.ac.uk

The industrial production and use of brominated compounds are significant anthropogenic sources of this compound and other brominated phenols. 2,4,6-tribromophenol (B41969) (2,4,6-TBP), a closely related isomer, is produced in large quantities, with an estimated worldwide production of 9,500 tonnes per year in 2001. oecd.orgresearchgate.net It is primarily used as a chemical intermediate in the synthesis of brominated flame retardants (BFRs) and as a fungicide for wood preservation. researchgate.netnih.gov

The degradation of BFRs, such as Tetrabromobisphenol A (TBBPA) and polymeric flame retardants, can lead to the formation of TBP. nih.gov Manufacturing facilities that produce or use these compounds can release them into the environment through various waste streams. tandfonline.com For example, 2,4,6-TBP has been detected in industrial liquid waste. oecd.org

The chlorination of water containing bromide ions and phenol (B47542) can lead to the formation of brominated phenols, including 2,4,6-tribromophenol. who.intumich.edu This process can occur during the disinfection of drinking water and the treatment of wastewater. nih.govibimapublishing.com When chlorine is added to water with naturally occurring bromide, the bromide is oxidized to form hypobromous acid, which then reacts with organic matter to produce brominated disinfection by-products. ibimapublishing.comresearchgate.net Studies have shown that the concentration of 2,4,6-tribromophenol in treated drinking water can be higher than in the raw water source. who.int

Detection and Concentrations in Environmental Compartments

Due to its diverse sources, this compound and its isomers have been detected in various environmental settings.

Brominated phenols have been frequently detected in aquatic environments. In surface freshwater, concentrations of 2,4,6-TBP have been reported up to 0.3 µg/L. inchem.orgwho.int In a river near an electronic waste dismantling region in South China, a similar concentration of 0.32 µg/L was found. researchgate.net A study in Japan detected 2,4,6-TBP in several rivers, with a maximum concentration of 0.27 µg/L. oecd.org

Estuarine sediments have shown significantly higher concentrations. In the Rhône estuary in France, 2,4,6-TBP was found in all sediment samples, with concentrations ranging from 26 to 3,690 ng/g dry weight. nih.gov Another study of estuarine sediments reported concentrations of 2,4,6-TBP up to 3,690 µg/kg dry weight. inchem.orgwho.int

Concentrations of 2,4,6-Tribromophenol in Aquatic Environments

| Matrix | Location | Concentration Range | Reference |

|---|---|---|---|

| Surface Freshwater | General | Up to 0.3 µg/L | inchem.orgwho.int |

| River Water | South China | Up to 0.32 µg/L | researchgate.net |

| River Water | Saitama, Japan | Up to 0.27 µg/L | oecd.org |

| Estuarine Sediment | Rhône Estuary, France | 26 - 3,690 ng/g dry weight | nih.gov |

| Estuarine Sediment | General | Up to 3,690 µg/kg dry weight | inchem.orgwho.int |

This compound and its isomers are also found in terrestrial environments. A method for the simultaneous determination of various brominated phenols in soils collected from e-waste sites found their concentrations to be at the ng/g level. psu.edu In these samples, TBBPA and TBP were the most frequently detected brominated phenols. psu.edu The presence of these compounds in soil is often linked to industrial activities and the disposal of products containing BFRs. gdut.edu.cn Another study on upper river and marine sediment layers in Japan found 2,4,6-tribromophenol concentrations ranging from less than 0.2 ppb to 35 µg/kg on a dry weight basis. echemi.com

Concentrations of Brominated Phenols in Terrestrial Matrices

| Matrix | Location | Compound | Concentration Range | Reference |

|---|---|---|---|---|

| Soil | E-waste sites | Brominated Phenols (including TBP) | ng/g levels | psu.edu |

| Upper River and Marine Sediment | Osaka, Japan | 2,4,6-Tribromophenol | <0.2 ppb - 35 µg/kg (dry weight) | echemi.com |

Atmospheric Presence (Vapour and Particulate Phases)

Estimated vapor pressures suggest that 2,4,6-tribromophenol (2,4,6-TBP) will be present in the atmosphere in both vapor and particulate forms. who.intscbt.com The vapor-phase of brominated phenols undergoes degradation in the atmosphere through reactions with photochemically produced hydroxyl radicals. who.int The estimated atmospheric half-life for 2,4,6-TBP is between 20 and 40 days. who.int Particulate-phase 2,4,6-TBP is removed from the atmosphere through wet and dry deposition. who.intscbt.com

Atmospheric concentrations of brominated phenols have been measured in areas affected by the combustion of halogenated waste, peat, and leaded vehicle fuel. who.int The highest reported values for 2,4,6-TBP were 380 ng/m³ from the combustion of halogenated waste and 4,500 ng/m³ from vehicle fuel combustion. who.int In a study of automotive emissions from leaded gasoline containing dibromoethane, 2,4,6-TBP was identified as a major compound, with concentrations ranging from 1-5 µg/m³. nih.gov It was also detected on snow near a highway at levels of 1.1 to 3.7 ng/m². nih.gov

Indoor air has also been identified as a potential source of exposure, with high levels of TBP reported in household dust. researchgate.netnih.gov

Biotic Samples (Seafood, Human Milk, Placenta, Serum, Rice Plants)

This compound and its isomers have been detected in a variety of biotic samples, indicating their widespread distribution and potential for bioaccumulation.

Seafood: Brominated phenols are widely distributed in marine organisms. who.int They are considered major contributors to the "ocean-like" flavor of seafood, as many marine animals have food sources that include bromophenol-rich algae. bris.ac.uk

Fish: Non-migratory fish sampled from the Genesee River near Lake Ontario in 1984 contained 130 ng/g of tribromophenol in their fat. nih.gov In marine fish, mean concentrations of 2,4,6-TBP have been found up to 39 µg/kg dry weight. who.int

Crustaceans and Molluscs: Mean concentrations of 2,4,6-TBP in the edible portions of molluscs and crustaceans have been reported up to 198 and 2360 µg/kg dry weight, respectively. who.int One study found 2,4,6-tribromophenol in 17 out of 38 mollusk samples from the Bohai Sea.

Human Samples: The presence of tribromophenols in human tissues and fluids highlights direct exposure pathways.

Human Milk, Serum, and Adipose Tissue: Brominated phenols, including 2,4,6-TBP, have been detected in human milk, blood, and adipose tissue. who.intnih.gov Recent studies have reported 2,4,6-TBP in human serum at concentrations up to 19.2 ng/g and in breast milk at 0.59 ng/g. researchgate.net

Placenta: 2,4,6-TBP has been identified in human placental tissue. One study on placentas from full-term births in Durham, North Carolina, found 2,4,6-TBP in all samples, with an average concentration of 47 pmol/g lipid. nih.gov Another study reported concentrations ranging from 1.31 to 316 µg/kg of lipids in placental tissue. mdpi.com Research has also indicated that flame retardant concentrations, including 2,4,6-tribromophenol, were significantly higher in placental tissues associated with male infants compared to female infants. duke.edu

Plants:

Rice Plants: Studies on rice plants have shown that 2,4,6-tribromophenol can be taken up and metabolized. In one hydroponic study, 99.2% of the 2,4,6-tribromophenol was metabolized by the rice plants after five days. nih.govacs.orgresearchgate.net The study identified forty transformation products, with the majority found in the roots, and ten of these metabolites were translocated to the stems and leaves. nih.govacs.orgresearchgate.net The metabolic pathways included debromination, hydroxylation, and the formation of more persistent compounds like OH-PBDEs and PBDD/Fs. researchgate.net

Environmental Transport and Fate Mechanisms

The movement and persistence of this compound in the environment are governed by several key processes.

Volatilization

Volatilization of non-dissociated 2,4,6-TBP from water surfaces is not considered a significant fate process. who.intscbt.comguidechem.com This is supported by its low estimated Henry's Law constant. guidechem.comechemi.com Similarly, volatilization from moist soil surfaces is not expected to be a major pathway. guidechem.comechemi.com 2,4,6-Tribromophenol is also not expected to volatilize from dry soil surfaces based on its estimated vapor pressure. guidechem.comechemi.com

Adsorption to Soil/Sediment

When released to soil, brominated phenols are expected to have low mobility and remain in the soil. who.int The estimated Koc value for 2,4,6-tribromophenol suggests it will adsorb to suspended solids and sediment in aquatic environments. who.intguidechem.comechemi.com However, the presence of microplastics in soil can reduce the adsorption of TBP. One study found that polyethylene (B3416737) microplastics decreased the adsorption capacity of TBP in soil by 29.4%, potentially increasing its mobility and risk to groundwater. nih.gov The adsorption process is influenced by environmental factors such as pH and ionic strength, with increased levels of both leading to decreased TBP adsorption. nih.gov

Bioaccumulation Potential in Organisms

This compound and its isomers have a potential for bioaccumulation in aquatic organisms. scbt.com The bioaccumulation potential, as indicated by the bioconcentration factor (BCF), is considered moderate. guidechem.com

BCF Values: Predicted BCFs for 2,4,6-TBP are around 120. who.int Measured BCF values for 2,4,6-TBP include 83 in fathead minnows and 513 in zebrafish. scbt.comoecd.org

Factors Influencing Bioaccumulation: The log Kow values for bromophenols suggest that the potential for bioaccumulation increases with the degree of bromination. scbt.com

Food Chain Transfer: The detection of TBP in various organisms, including those consumed by humans, indicates its movement through the food chain. nih.govbris.ac.ukresearchgate.net

Data Tables

Table 1: Atmospheric Concentrations of 2,4,6-Tribromophenol

| Source | Concentration | Location/Condition |

|---|---|---|

| Combustion of halogenated waste | 380 ng/m³ | who.int |

| Vehicle fuel combustion | 4,500 ng/m³ | who.int |

| Automotive emissions (leaded gasoline) | 1-5 µg/m³ | nih.gov |

Table 2: Concentrations of 2,4,6-Tribromophenol in Biotic Samples

| Sample Type | Concentration | Notes |

|---|---|---|

| Seafood | ||

| Fish fat | 130 ng/g | Non-migratory fish, Genesee River nih.gov |

| Marine fish (edible portion) | up to 39 µg/kg dry weight | who.int |

| Molluscs (edible portion) | up to 198 µg/kg dry weight | who.int |

| Crustaceans (edible portion) | up to 2360 µg/kg dry weight | who.int |

| Human Samples | ||

| Serum | up to 19.2 ng/g | researchgate.net |

| Breast milk | 0.59 ng/g | researchgate.net |

| Placenta | 47 pmol/g lipid (average) | Durham, NC nih.gov |

| Placenta | 1.31-316 µg/kg lipids | mdpi.com |

| Plants |

Table 3: Physicochemical Properties Related to Environmental Fate of 2,4,6-Tribromophenol

| Property | Value | Implication |

|---|---|---|

| Atmospheric Half-life | 20-40 days | who.int |

| Henry's Law Constant | ~4.8 x 10⁻⁸ atm-cu m/mole | Low volatilization from water/moist soil guidechem.comechemi.com |

| Soil/Sediment Adsorption (Koc) | Estimated at 4,200 | Expected to adsorb to soil and sediment guidechem.comechemi.com |

| Bioconcentration Factor (BCF) | 83 (measured, fathead minnow) | Moderate bioaccumulation potential guidechem.com |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-tribromophenol |

| Dibromoethane |

| OH-PBDEs (hydroxylated polybrominated diphenyl ethers) |

| PBDD/Fs (polybrominated dibenzo-p-dioxins/furans) |

Environmental Transformation and Degradation Pathways of 2,3,4 Tribromophenol

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of 2,3,4-TBP by living organisms, primarily microorganisms and plants. These processes are fundamental to the natural attenuation of this compound in contaminated ecosystems.

Microorganisms play a pivotal role in the breakdown of brominated phenols in various environmental compartments. While brominated phenols are generally not readily biodegradable, specific microbial communities, particularly those adapted to contaminated environments, can degrade these compounds. who.int

Under anaerobic conditions, a key initial step in the biodegradation of 2,3,4-TBP is reductive debromination. This process involves the sequential removal of bromine atoms from the phenol (B47542) ring. For the related compound 2,4,6-tribromophenol (B41969) (2,4,6-TBP), studies have shown that it is converted to phenol through a series of reductive debromination reactions. The identified intermediates in this pathway are 2,4-dibromophenol (B41371) (2,4-DBP) and subsequently 2-bromophenol (B46759) (2-BP) or 4-bromophenol (B116583) (4-BP), before the final conversion to phenol. tandfonline.comoup.com The production of phenol as a transient intermediate confirms that reductive dehalogenation is the primary initial step in the biodegradation of bromophenols under anaerobic conditions, such as those found in sediments. inchem.org Once formed, phenol can be further mineralized to carbon dioxide. who.int

Table 1: Intermediates in the Reductive Debromination of 2,4,6-TBP

| Parent Compound | Intermediate 1 | Intermediate 2 | Final Product (before ring cleavage) |

| 2,4,6-Tribromophenol | 2,4-Dibromophenol | 2-Bromophenol / 4-Bromophenol | Phenol |

This table is based on the degradation pathway of the isomer 2,4,6-TBP, which provides insight into the likely pathway for 2,3,4-TBP.

Specific bacterial strains have been identified that are capable of degrading bromophenols. A notable example is Ochrobactrum sp. strain TB01, which can utilize 2,4,6-TBP as its sole source of carbon and energy. tandfonline.comoup.com This strain was isolated from soil contaminated with brominated pollutants and can degrade 100 μM of 2,4,6-TBP within 36 hours. tandfonline.comoup.com During this degradation, it releases three moles of bromide ions for every mole of 2,4,6-TBP, indicating complete debromination. oup.com The enzyme system responsible for the debromination in Ochrobactrum sp. strain TB01 is inducible and requires NADH. tandfonline.comoup.com Other microorganisms reported to have the capability to degrade bromophenols include Desulfovibrio sp., Achromobacter piechaudii, Clostridium sp., and Dehalobacter sp. gdut.edu.cnresearchgate.net

The efficiency of microbial degradation of bromophenols is influenced by several environmental factors. The presence of a suitable electron donor is often crucial for reductive debromination. For instance, the addition of glucose as an electron donor and carbon source can stimulate the degradation of brominated compounds. gdut.edu.cn Other organic substrates, such as sodium lactate (B86563) and sodium propionate, can also enhance the degradation capabilities of certain bacterial strains. gdut.edu.cn

Other influencing factors include:

Temperature and pH : Microbial degradation rates are optimal within specific temperature and pH ranges, which vary depending on the microbial species involved. numberanalytics.comresearchgate.net

Nutrient Availability : Microorganisms require essential nutrients like nitrogen and phosphorus for their metabolic activities, including the degradation of pollutants. numberanalytics.com

Redox Conditions : The presence or absence of oxygen is a critical factor. Reductive debromination is an anaerobic process, while the subsequent degradation of phenol can occur under aerobic conditions. who.int

Salinity : Salinity can affect the composition and activity of microbial communities, thereby influencing biodegradation potential. gdut.edu.cn

Phytoremediation is the use of plants to remove, contain, or degrade environmental contaminants. vkm.no Plants, such as rice (Oryza sativa), have demonstrated the ability to take up and metabolize brominated phenols.

In plants, the metabolism of xenobiotics like 2,3,4-TBP typically occurs in two main phases.

Phase I Metabolism : This phase involves reactions such as debromination and hydroxylation that modify the original compound. nih.gov

Phase II Metabolism : In this phase, the modified compounds or the parent compound itself are conjugated with endogenous molecules like sugars (glycosylation) or sulfate (B86663) groups (sulfation). nih.govacs.org This process generally increases the water solubility of the xenobiotic, facilitating its sequestration or transport within the plant.

A study on the metabolism of 2,4,6-TBP in rice plants identified a wide array of metabolites. After a 5-day exposure, 99.2% of the 2,4,6-TBP was metabolized. nih.govacs.org Researchers identified 40 different transformation products, which included 9 phase I metabolites and 31 phase II metabolites. nih.govnih.gov These metabolic pathways included debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation. nih.govacs.orgresearchgate.net The majority of these metabolites were found in the roots, with a smaller number being translocated to the stems and leaves. nih.govacs.org

Specifically for 2,4,6-TBP in rice, both sulfated and glycosylated conjugates were rapidly formed. nih.gov The predominant sulfation and glycosylation conjugates were found to be excreted from the roots into the hydroponic solution. nih.gov However, the sulfated conjugates could be transported up into the leaf sheath and leaves, while the glycosylation conjugates were primarily sequestered in the cell vacuoles and walls within the roots. nih.gov

Table 2: Metabolic Reactions of 2,4,6-TBP in Rice Plants

| Metabolic Phase | Type of Reaction |

| Phase I | Debromination, Hydroxylation, Coupling Reactions |

| Phase II | Methylation, Sulfation, Glycosylation |

This table is based on the metabolism of the isomer 2,4,6-TBP in rice plants and illustrates the potential metabolic pathways for 2,3,4-TBP.

Phytoremediation and Plant Metabolism (e.g., Rice Plants)

Debromination, Hydroxylation, Methylation, Sulfation, Glycosylation Pathways

Once in the environment, 2,3,4-tribromophenol can undergo several metabolic transformations, particularly in plants and microorganisms. These processes are generally categorized as Phase I and Phase II metabolism.

Phase I Metabolism: This phase involves the initial breakdown and modification of the parent compound. For this compound, key Phase I pathways include:

Debromination: This process involves the removal of one or more bromine atoms from the phenol ring. Studies on the closely related isomer, 2,4,6-tribromophenol (2,4,6-TBP), in rice plants have shown that debromination primarily occurs at the ortho position, leading to the formation of dibromophenols, such as 2,4-dibromophenol. nih.gov This reaction reduces the steric hindrance around the phenolic hydroxyl group, which can facilitate further transformations. nih.gov

Hydroxylation: This pathway introduces a hydroxyl (-OH) group onto the aromatic ring, typically by replacing a bromine atom. nih.gov This reaction increases the polarity of the molecule. In the case of 2,4,6-TBP metabolism, this leads to the formation of dihydroxyl dibromophenol. nih.gov Research on this compound in rice plants confirms that it undergoes hydroxylation as part of its Phase I metabolism.

Phase II Metabolism: Following initial modification in Phase I, the resulting metabolites can undergo conjugation reactions, which further increase their water solubility and facilitate sequestration or excretion. For this compound and its metabolites, these pathways include:

Methylation: The addition of a methyl group (CH₃) to the phenolic hydroxyl group can occur. While studied more extensively for 2,4,6-TBP in organisms like zebrafish and in rice plants, this pathway is a recognized transformation for bromophenols. nih.govresearchgate.net

Sulfation and Glycosylation: These are major conjugation pathways where a sulfate or sugar molecule (like glucose) is attached to the phenolic hydroxyl group. nih.gov Studies on rice have demonstrated that this compound undergoes both sulfation and glycosylation, leading to the formation of numerous metabolites. Research on its isomer, 2,4,6-TBP, has shown that these conjugates can be rapidly formed and are often excreted from plant roots into the surrounding soil or hydroponic solution, a process that may reduce the accumulation of the contaminant within the plant itself. researchgate.net

The various transformation pathways for bromophenols are summarized in the table below, with specific findings for 2,3,4-TBP and its common isomer 2,4,6-TBP.

| Pathway | Description | Observed Metabolites/Products (from related compounds like 2,4,6-TBP) | Significance |

|---|---|---|---|

| Debromination | Removal of bromine atoms from the phenol ring. | 2,4-Dibromophenol nih.gov | Phase I reaction; often a prerequisite for further degradation. nih.gov |

| Hydroxylation | Replacement of a bromine atom with a hydroxyl group. | Dihydroxyl dibromophenol nih.gov | Phase I reaction; increases polarity. nih.gov |

| Methylation | Addition of a methyl group to the hydroxyl functional group. | Bromoanisoles (methylated bromophenols) researchgate.net | Phase II conjugation; affects bioavailability and toxicity. |

| Sulfation | Conjugation with a sulfate group. | Sulfated conjugates of the parent compound and its metabolites. researchgate.net | Phase II reaction; increases water solubility for sequestration or excretion. researchgate.net |

| Glycosylation | Conjugation with a sugar moiety (e.g., glucose). | Glycosylated conjugates of the parent compound and its metabolites. researchgate.net | Phase II reaction; facilitates compartmentalization and excretion in plants. researchgate.net |

Biotic Dimeric Reactions and Formation of Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) and Polybrominated Dibenzo-p-dioxins/Furans (PBDD/Fs)

A significant environmental concern regarding bromophenols is their potential to act as precursors for the formation of more complex and often more toxic compounds through dimerization. Research indicates that this compound can undergo biotic coupling reactions, mediated by enzymes, to form hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins/furans (PBDD/Fs).

In rice plants, it has been shown that this compound participates in peroxidase-mediated coupling reactions that generate these persistent and toxic compounds. This process is well-documented for the isomer 2,4,6-TBP, where studies have identified the formation of seven different OH-PBDE and PBDD/F congeners in rice. nih.govnih.govacs.org These reactions represent a novel source of these highly toxic brominated dimeric compounds, transforming naturally or anthropogenically derived bromophenols within the food chain. nih.govresearchgate.net

The mechanism often involves the enzymatic oxidation of the bromophenol to a bromophenoxy radical. These radicals can then couple in different ways to form either a diphenyl ether linkage (leading to OH-PBDEs) or, through further reactions, cyclize to form PBDDs or PBDFs. diva-portal.orgacs.org The formation of these products is a critical transformation pathway, as OH-PBDEs and PBDD/Fs are known to be more persistent and can exhibit higher endocrine-disrupting activity than their bromophenol precursors. nih.gov

Persistence and Environmental Longevity

The persistence of brominated phenols is generally correlated with the degree of bromination; they are not readily biodegradable and tend to persist in the environment. who.int Studies on the isomer 2,4,6-TBP have found it to be persistent in air and biosolids. canada.ca When released into water, its half-life is estimated at 20-40 days, but when partitioned to soil, it persists for longer. nih.gov The detection of this compound in various environmental samples points to its potential for long-term ecological presence and bioaccumulation.

Toxicological and Ecotoxicological Research on 2,3,4 Tribromophenol

Mechanisms of Action at Cellular and Molecular Levels

Research indicates that as a brominated phenol (B47542), 2,3,4-tribromophenol can interfere with the integrity of cellular structures. Bromophenols, due to their hydrophobic nature, can penetrate biological membranes, potentially altering their structure and function. nih.gov Studies on related bromophenols have demonstrated their ability to disrupt membrane fluidity and cause conformational changes in membrane proteins. nih.govresearchgate.net For example, pentabromophenol (B1679275) has been shown to induce conformational changes in erythrocyte membrane proteins. nih.gov Furthermore, some bromophenols can damage membrane proteins through the action of reactive oxygen species. researchgate.net

This compound has been shown to affect enzyme activity, a key mechanism of its toxicity. One notable effect is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. busca-tox.comnih.gov Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors. wikipedia.orgslideshare.net Studies on various bromophenols have demonstrated their potential as potent inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov

In vitro studies on SH-SY5Y human neuroblastoma cells exposed to this compound have shown a time-dependent increase in acetylcholinesterase activity in non-differentiated cells. busca-tox.comnih.gov In cells that were already differentiated, the activity of this enzyme doubled within 24 hours of exposure. busca-tox.comnih.gov This increase in acetylcholinesterase activity is considered a biochemical marker of neuronal differentiation induced by the compound. busca-tox.com

A significant finding in the toxicological research of this compound is its ability to induce differentiation in neuroblastoma cells. busca-tox.comnih.gov In studies using the SH-SY5Y human neuroblastoma cell line, exposure to this compound led to an inhibition of cell growth and an increase in acetylcholinesterase activity, both of which are markers of neuronal differentiation. busca-tox.comnih.gov A critical concentration for this effect was identified as 0.1 µM. busca-tox.comnih.gov

The induction of cell differentiation by this compound was also observed morphologically, with the formation of three-dimensional aggregated cell bodies. busca-tox.com This induced differentiation is believed to contribute to the embryotoxic and fetotoxic potential of the compound. busca-tox.comnih.gov Differentiated neuroblastoma cultures were found to be nearly three times more sensitive to the cytotoxic effects of this compound than non-differentiated cells. busca-tox.comnih.gov

This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cell types.

Neuroblastoma Cells: In studies on SH-SY5Y human neuroblastoma cells, apoptosis was observed at high concentrations of this compound. busca-tox.comnih.gov Morphological changes indicative of apoptosis, such as pyknosis (nuclear condensation) and the presence of apoptotic bodies, were evident at concentrations of 12.5 µM and higher. busca-tox.com At a concentration of 75 µM, more pronounced injury occurred, with many cells showing pyknotic nuclei and condensed cytoplasm. busca-tox.com

Human Peripheral Blood Mononuclear Cells (PBMCs): Research on the related compound 2,4,6-tribromophenol (B41969) (2,4,6-TBP) has shown its capability to induce apoptosis in human PBMCs. mdpi.comnih.gov The mechanism involves the mitochondrial pathway, characterized by changes in cytosolic calcium ion levels, a decrease in mitochondrial membrane potential (ΔΨm), and the subsequent activation of caspase-9 and caspase-3. mdpi.com The activation of caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1), resulting in DNA fragmentation and chromatin condensation. mdpi.comnih.gov While caspase-8 activation was also observed, it appeared to be of minor importance in the apoptotic process induced by 2,4,6-TBP in PBMCs. mdpi.com

Table 1: Effects of 2,4,6-Tribromophenol on Apoptosis in Human PBMCs

| Parameter | Effect of 2,4,6-TBP | Reference |

|---|---|---|

| Phosphatidylserine (B164497) Exposure | Increased | nih.gov |

| Mitochondrial Potential (ΔΨm) | Decreased | mdpi.com |

| Cytosolic Calcium Ion Levels | Increased | mdpi.com |

| Caspase-9 Activation | Increased | mdpi.com |

| Caspase-3 Activation | Increased | mdpi.com |

| PARP-1 Cleavage | Increased | mdpi.com |

| DNA Fragmentation | Increased | mdpi.com |

| Chromatin Condensation | Increased | mdpi.com |

This compound is recognized as an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormonal systems. nih.govnih.gov EDCs can exert their effects by interacting with hormone receptors, altering hormone synthesis, or affecting hormone transport and metabolism. nih.govportlandpress.com

Estrogen and Androgen Receptors: Brominated flame retardants, including brominated phenols, have been shown to interact with various hormone receptors. nih.gov Some bromophenols have been found to bind to the estrogen receptor. awi.de Studies on related brominated compounds have identified them as antagonists of the androgen receptor (AR), inhibiting its activation by testosterone. nih.govresearchgate.net These compounds were shown to decrease the expression of AR target genes. researchgate.net

Thyroid Receptors and Hormone System: The structural similarity of brominated flame retardants to thyroid hormones raises concerns about their potential to disrupt the thyroid system. mdpi.commdpi.com The related compound 2,4,6-tribromophenol has been shown to interfere with thyroid hormone homeostasis. nih.govmdpi.comnih.gov It has a high binding affinity for transthyretin, a transport protein for thyroid hormones, suggesting it can compete with endogenous hormones. mdpi.comnih.gov

In mice, 2,4,6-TBP exposure led to decreased levels of free triiodothyronine and free thyroxine in the serum. mdpi.comresearchgate.net It also altered the expression of genes involved in thyroid hormone regulation in the pituitary gland and liver. mdpi.comresearchgate.net For example, in the pituitary, it decreased the expression of deiodinase 1 (Dio1) and thyroid hormone receptor β isoform 2 (Thrβ2), while increasing the expression of deiodinase 2 (Dio2) and thyroid-stimulating hormone β (Tshβ). mdpi.comresearchgate.net In zebrafish larvae, exposure to 2,4,6-TBP resulted in increased whole-body thyroxine (T4) levels and downregulated the transcription of genes in the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov

Table 2: Effects of 2,4,6-Tribromophenol on the Thyroid System in Mice

| Tissue | Gene/Hormone | Effect of 2,4,6-TBP | Reference |

|---|---|---|---|

| Pituitary Gland | Deiodinase 1 (Dio1) | Decreased | mdpi.comresearchgate.net |

| Pituitary Gland | Thyroid hormone receptor β isoform 2 (Thrβ2) | Decreased | mdpi.comresearchgate.net |

| Pituitary Gland | Deiodinase 2 (Dio2) | Increased | mdpi.comresearchgate.net |

| Pituitary Gland | Thyroid stimulating hormone β (Tshβ) | Increased | mdpi.comresearchgate.net |

| Liver | Deiodinase 1 (Dio1) | No change (decreased with co-treatment) | mdpi.comresearchgate.net |

| Liver | Thyroid hormone receptor β1 (Thrβ1) | No change | mdpi.com |

| Serum | Free triiodothyronine (T3) | Decreased | mdpi.comresearchgate.net |

| Serum | Free thyroxine (T4) | Decreased | mdpi.comresearchgate.net |

Effects on Specific Transporters (e.g., P-Glycoprotein at Blood-Brain Barrier)

Research has indicated that tribromophenol (TBP), a category of compounds including this compound, can interact with critical transporters at the blood-brain barrier (BBB). Specifically, studies on the isomer 2,4,6-tribromophenol have shown it inhibits the function of P-glycoprotein (P-gp), a key efflux transporter responsible for removing a wide range of substances from the brain.

In studies nih.govoup.comnih.gov using male and female rats, exposure to 2,4,6-TBP led to a dose-dependent and time-dependent decrease in the transport activity of P-gp. This effect nih.govoup.comnih.gov was observed in both in vivo (within a living organism) and ex vivo (outside a living organism) experimental setups. The inhibit nih.govoup.comnih.govion of P-gp suggests that TBP exposure could alter the disposition and effectiveness of various drugs and other substances that are normally transported by P-gp.

Interestin gly, the same studies found that the transport activity of another important BBB transporter, Multidrug Resistance-associated Protein 2 (MRP2), remained unchanged under identical experimental conditions. This indica nih.govoup.comnih.govtes a degree of specificity in the interaction of TBP with BBB transporters. Further investigation through ATPase assays suggested that 2,4,6-TBP is not a substrate for P-gp and does not appear to interact with it directly. Instead, th nih.govoup.comnih.gove inhibitory effect on P-gp transport activity was prevented by co-treatment with selective protein kinase C (PKC) inhibitors, pointing towards an indirect mechanism of action involving cell signaling pathways.

The table nih.govoup.comnih.govbelow summarizes the key findings regarding the effects of TBP on BBB transporters.

| Transporter | Organism/Model | TBP Isomer | Effect | Mechanism |

| P-glycoprotein (P-gp) | Rats (male & female), Mice (male & female) | 2,4,6-TBP | Decreased transport activity | Indirect; likely involves PKC signaling pathway |

| Multidrug Resistance-associated Protein 2 (MRP2) | Rats (male & female) | 2,4,6-TBP | No significant change in transport activity | Not affected under tested conditions |

In Vitro Toxicological Studies

Neuroblastoma Cell Cultures (SH-SY5Y)

In vitro studies using the human neuroblastoma cell line SH-SY5Y have provided insights into the potential neurotoxic effects of tribromophenol. Both undiff busca-tox.comnih.govnih.goverentiated and retinoic acid-differentiated SH-SY5Y cells were exposed to a range of TBP concentrations over 24, 48, and 72-hour periods.

The result busca-tox.comnih.govs showed that TBP inhibited the growth of neuroblastoma cells in a manner dependent on both concentration and exposure time. Differentia busca-tox.comnih.govnih.govted cultures were found to be approximately three times more sensitive to the cytotoxic effects of TBP than the undifferentiated (naive) cells. Morphologic busca-tox.comnih.goval changes, including hydropic degeneration (cellular swelling), a reduction in cell number, pyknosis (nuclear shrinkage), and the presence of apoptotic bodies, were observed at concentrations of 12.5 µM and higher.

Biochemica busca-tox.comnih.govnih.govl assays revealed that TBP stimulated lysosomal function, as measured by neutral red uptake, particularly in the non-differentiated cells. Furthermore busca-tox.comnih.govnih.gov, MTS metabolization, an indicator of cellular metabolic activity, was stimulated by all TBP treatments, with a more potent effect observed at 24 hours in differentiated cells. Acetylcholi busca-tox.comnih.govnih.govnesterase activity, a key enzyme in neurotransmission, increased with the duration of exposure in non-differentiated cells and doubled at 24 hours in differentiated cells.

The primar busca-tox.comnih.govnih.govy effects of tribromophenol in this model were the induction of neuroblastoma cell differentiation, evidenced by inhibited cell growth and increased acetylcholinesterase activity, and the induction of apoptosis at higher concentrations. These findi busca-tox.comnih.govngs suggest that the embryotoxic and fetotoxic potential of TBP may be linked to its ability to induce cell differentiation and the particular sensitivity of differentiated cells.

The follow busca-tox.comnih.goving table summarizes the key effects of tribromophenol on SH-SY5Y cells.

| Endpoint | Cell Type | Effect |

| Cell Number | Differentiated & Non-differentiated | Inhibition (Concentration and time-dependent) |

| Sensitivity | Differentiated vs. Non-differentiated | Differentiated cells ~3x more sensitive |

| Morphology | Differentiated & Non-differentiated | Hydropic degeneration, pyknosis, apoptotic bodies (≥12.5 µM) |

| Lysosomal Function (Neutral Red Uptake) | Non-differentiated | Stimulated |

| MTS Metabolization | Differentiated & Non-differentiated | Stimulated (more potent in differentiated at 24h) |

| Acetylcholinesterase Activity | Differentiated & Non-differentiated | Increased |

Human Peripheral Blood Mononuclear Cells (PBMCs)

Studies on human peripheral blood mononuclear cells (PBMCs) have explored the immunotoxic potential of bromophenols, including 2,4,6-tribromophenol. Research has shown that 2,4,6-TBP can induce apoptosis (programmed cell death) in PBMCs. This was de nih.govmdpi.commonstrated by changes in several apoptotic markers, including the externalization of phosphatidylserine on the cell surface, alterations in mitochondrial membrane potential, and the activation of caspases.

Specifical nih.govmdpi.comly, both 2,4,6-TBP and pentabromophenol were found to trigger apoptosis in PBMCs, with pentabromophenol showing a stronger effect. The mitocho nih.govmdpi.comndrial pathway was identified as the primary mechanism involved in the apoptosis induced by these compounds. Some of the nih.govmdpi.comse apoptotic changes were observed at 2,4,6-TBP concentrations that have been detected in individuals with occupational exposure to the substance.

Further re nih.govsearch has indicated that 2,4,6-TBP can cause DNA damage in human PBMCs. It has also nih.gov been shown to induce the formation of single and, to a lesser extent, double-strand DNA breaks, as well as oxidative damage to DNA bases. While PBMCs nih.govfrontiersin.org were able to efficiently repair the single-strand breaks, they were not able to completely remove all the DNA damage. The genotox nih.govfrontiersin.orgic effects are thought to be mediated indirectly through the generation of reactive oxygen species (ROS).

Additional nih.govfrontiersin.orgly, studies have investigated the impact of 2,4,6-TBP on cytokine production in macrophages, a key component of the immune system. Exposure to nih.gov 2,4,6-TBP was found to alter the production of cytokines such as tumor necrosis factor (TNF) and interleukins 6 and 10 (IL-6 and IL-10) in mouse macrophages.

The table nih.govbelow summarizes the observed effects of 2,4,6-TBP on human PBMCs.

| Endpoint | Effect | Mechanism |

| Apoptosis | Induced | Mitochondrial pathway activation |

| DNA Damage | Single and double-strand breaks, oxidative base damage | Indirect, via ROS generation |

| Cytokine Production (in macrophages) | Altered production of TNF, IL-6, IL-10 | Immunomodulatory effect |

Mouse Embryo In Vitro Culture System

The embryotoxic effects of tribromophenol have been investigated using an in vitro culture system for early post-implantation mouse embryos. This model nih.govresearchgate.netallows for the assessment of developmental toxicity during critical stages from peri-implantation to the egg cylinder stage.

Studies us nih.govresearchgate.neting this system have revealed that exposure to 2,4,6-tribromophenol has dose-dependent toxic effects on developing mouse embryos. TBP exposur nih.govresearchgate.nete was found to inhibit the differentiation and survival of both epiblast (EPI) cells, which give rise to the embryo proper, and extraembryonic endoderm (ExEn) cells. However, th nih.govresearchgate.nete differentiation and survival of extraembryonic ectoderm (ExEc) cells were not affected.

These find nih.govresearchgate.netings suggest that TBP may disrupt embryonic development by interfering with the formation of the three primary germ layers and fetal membranes, such as the amnion, chorion, and yolk sac. The study h nih.govresearchgate.netighlights the utility of the mouse embryo in vitro culture system as a valuable tool for investigating the mammalian embryonic toxicology of environmental pollutants like TBP.

The table nih.govresearchgate.netbelow outlines the effects of 2,4,6-TBP on different cell lineages in the in vitro mouse embryo culture system.

| Cell Lineage | Effect of 2,4,6-TBP Exposure |

| Epiblast (EPI) cells | Inhibited differentiation and survival |

| Extraembryonic Endoderm (ExEn) cells | Inhibited differentiation and survival |

| Extraembryonic Ectoderm (ExEc) cells | No significant influence observed |

Investigating Cellular Processes (e.g., Lysosomal Function, MTS Metabolization)

In vitro toxicological studies on tribromophenol have delved into its effects on specific cellular processes, providing a more detailed understanding of its mechanisms of toxicity. Research ut busca-tox.comnih.govilizing SH-SY5Y human neuroblastoma cells has specifically examined the impact on lysosomal function and mitochondrial activity (via MTS metabolization).

Lysosomal busca-tox.comnih.govnih.govfunction, assessed through the neutral red uptake assay, was found to be stimulated by tribromophenol, particularly in non-differentiated SH-SY5Y cells. This sugges busca-tox.comnih.govnih.govts an alteration in the activity of lysosomes, which are crucial for cellular degradation and recycling processes.

MTS metabolization, a measure of cellular metabolic activity and an indicator of mitochondrial function, was also stimulated by all tested concentrations of tribromophenol in both differentiated and non-differentiated SH-SY5Y cells. The stimula busca-tox.comnih.govnih.govtory effect on MTS metabolization was more pronounced in differentiated cells after 24 hours of exposure.

The table busca-tox.comnih.govbelow summarizes the effects of tribromophenol on these specific cellular processes in SH-SY5Y cells.

| Cellular Process | Cell Type | Observed Effect |

| Lysosomal Function (Neutral Red Uptake) | Non-differentiated | Stimulated |

| MTS Metabolization | Differentiated & Non-differentiated | Stimulated (more potent in differentiated cells at 24h) |

In Vivo Toxicological Studies (Mammalian Models)

In vivo studies in mammalian models, primarily rats, have provided data on the toxicological profile of 2,4,6-tribromophenol. These studies have examined acute, subchronic, and developmental toxicity.

Acute oral toxicity studies in rats have reported LD50 (lethal dose for 50% of the population) values ranging from 1,486 mg/kg to over 5,000 mg/kg of body weight. The acute d who.intindustrialchemicals.gov.auermal LD50 in rats and rabbits was found to be greater than 2,000 mg/kg body weight. For acute i who.intnhalation toxicity in rats, the LC50 (lethal concentration for 50% of the population) over a 4-hour exposure to 2,4,6-TBP dust was greater than 50,000 mg/m³.

In a combi who.intned repeated-dose oral toxicity study with a reproduction/developmental toxicity screening test in rats, several effects were observed at higher doses. At 1,000 mg who.int/kg body weight per day, there was reduced body weight gain, increased absolute and relative liver weights in both sexes, and changes in blood chemistry in males. At 300 mg/k who.intg body weight per day, salivation was noted in both sexes, and an increase in blood creatinine (B1669602) was seen in males. The No-Obse who.intrved-Adverse-Effect Level (NOAEL) in this study was determined to be 100 mg/kg body weight per day for both male and female rats.

Regarding who.intdevelopmental effects, at a dose of 1,000 mg/kg/day, there was a reduction in neonatal viability and body weight. No reproduc oecd.orgtive or developmental effects were observed at 300 mg/kg body weight per day. One study s who.intuggested that inhalation of 2,4,6-tribromophenol may lead to developmental neurotoxicity, embryotoxicity, and fetotoxicity.

Toxicokine mst.dktic studies indicate that 2,4,6-TBP is rapidly absorbed from the gastrointestinal tract and is also rapidly excreted in urine and feces, suggesting it does not have a high potential for accumulation in mammalian systems.

The table who.intmst.dkbelow provides a summary of the findings from in vivo toxicological studies of 2,4,6-tribromophenol in mammalian models.

| Study Type | Species | Route of Administration | Key Findings | NOAEL |

| Acute Toxicity | Rat | Oral | LD50: 1,486 to >5000 mg/kg bw | - |

| Acute Toxicity | Rat, Rabbit | Dermal | LD50: >2000 mg/kg bw | - |

| Acute Toxicity | Rat | Inhalation | LC50 (4h): >50,000 mg/m³ | - |

| Repeated Dose & Developmental Toxicity | Rat | Oral | Reduced body weight gain, increased liver weight, blood chemistry changes (at 1000 mg/kg/day) | 100 mg/kg/day |

| Developmental Toxicity | Rat | Oral | Reduced neonatal viability and body weight (at 1000 mg/kg/day) | 300 mg/kg/day |

Reproductive and Developmental Toxicity (e.g., Rats, Mouse Embryos, Zebrafish)

There is a significant gap in the scientific literature regarding the reproductive and developmental toxicity of this compound. Comprehensive studies equivalent to those performed on 2,4,6-TBP in species such as rats, mouse embryos, or zebrafish have not been identified for the 2,3,4-isomer in the reviewed literature. Reports from international bodies on simple brominated phenols confirm that most of the available reproductive and developmental toxicity data relates to 2,4,6-TBP. who.int

Neurodevelopmental Effects

Specific in-vivo or in-vitro studies detailing the neurodevelopmental effects of this compound are not available in the reviewed scientific literature. While the neurotoxic potential of the general "tribromophenol" class has been suggested, these findings are typically linked to the 2,4,6-isomer and cannot be directly attributed to this compound without specific investigation. researchgate.net

Organ-Specific Toxicity (e.g., Hepato- and Nephrotoxicity)

Detailed research on the specific organ toxicity, such as hepatotoxicity (liver damage) and nephrotoxicity (kidney damage), of this compound is not found in the available literature. While studies on other brominated phenols, like 2-bromophenol (B46759) and pentabromophenol, have shown nephrotoxic effects in rats, similar data for this compound is lacking. who.int The World Health Organization has noted that most of the toxicity data for tribromophenols relates specifically to the 2,4,6-isomer. who.int

Ecotoxicological Impacts

The ecotoxicological profile of this compound is largely undefined due to a lack of specific research. The vast majority of studies on the environmental effects of tribromophenols have focused on the 2,4,6-TBP isomer. who.intoecd.org

Effects on Aquatic Organisms (e.g., Daphnia magna, Tetrahymena pyriformis, Zebrafish)

Specific ecotoxicity data for this compound's effects on key aquatic indicator species such as the water flea (Daphnia magna), the protozoan (Tetrahymena pyriformis), or zebrafish (Danio rerio) are not available in the reviewed scientific literature. While extensive data exists for 2,4,6-TBP in these organisms, international assessment reports highlight the absence of toxicity studies for many other brominated phenols. who.int Therefore, no data tables of ecotoxicological values can be generated for this compound.

Impacts on Terrestrial Ecosystems and Soil Organisms

There is no information available in the reviewed scientific literature concerning the specific impacts of this compound on terrestrial ecosystems or soil organisms. A comprehensive assessment by the World Health Organization on simple brominated phenols identified only a single study on the terrestrial effects of any related compound (pentabromophenol), with no specific data available for tribromophenol isomers. who.int

Analytical Methods for the Detection and Quantification of 2,3,4 Tribromophenol

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and one of the most critical steps in the analysis of 2,3,4-TBP is its isolation from the sample matrix. The choice of extraction technique depends heavily on the nature of the sample, whether it is a solid (e.g., soil, sediment, tissue), liquid (e.g., water, plasma), or gas. The goal is to efficiently transfer the analyte into a simpler solvent system, remove interfering compounds, and concentrate it to a level suitable for instrumental analysis.

For aqueous samples, Solid-Phase Extraction (SPE) is a widely used and effective technique for various bromophenols. nih.govwho.int In this method, the water sample, often acidified to ensure the phenols are in their non-ionized form, is passed through a cartridge packed with a solid adsorbent. nih.gov The analytes are retained on the sorbent while the bulk of the water and water-soluble matrix components pass through. The retained phenols are then eluted with a small volume of an organic solvent. This process not only isolates the analytes but also significantly concentrates them. nih.gov

Liquid-Liquid Extraction (LLE) is another common technique. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For phenolic compounds, the pH of the aqueous phase is adjusted to be acidic, which suppresses the ionization of the hydroxyl group and promotes the transfer of the neutral phenol (B47542) molecule into the organic phase.

For solid matrices like soil, sediment, or biological tissues, methods like ultrasonic-assisted extraction (UAE) or pressurized liquid extraction (PLE) are often employed. These techniques use organic solvents to extract the analytes from the solid material, with sonication or high pressure and temperature enhancing the extraction efficiency.

More advanced microextraction techniques have also been developed to minimize solvent consumption and improve sample throughput. Stir bar sorptive extraction (SBSE) has been successfully applied to the analysis of halophenols in complex samples like pharmaceutical drug products. nih.gov In SBSE, a magnetic stir bar coated with a sorbent material is introduced into the sample, and the analytes are adsorbed onto the coating. The stir bar is then removed and the analytes are thermally desorbed directly into a gas chromatograph or eluted with a small amount of solvent.

Following initial extraction, a "cleanup" step is often necessary to remove co-extracted matrix components that could interfere with the subsequent analysis. This can involve techniques like gel permeation chromatography (GPC) or passing the extract through a column containing materials like silica gel or Florisil.

Chromatographic Separation Techniques

Chromatography is essential for separating 2,3,4-TBP from other compounds in the extract, particularly from its isomers (e.g., 2,4,5-TBP, 2,4,6-TBP), which can have very similar chemical properties and identical masses. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. khanacademy.org

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and predominant technique for the analysis of brominated phenols. who.int In GC, the sample extract is vaporized and swept by a carrier gas (mobile phase) through a long, thin capillary column coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.

The analysis of phenols by GC can sometimes be improved by derivatization. This process converts the polar hydroxyl group into a less polar, more volatile derivative, which improves peak shape and chromatographic performance. A recent study demonstrated that derivatization with acetic anhydride, converting bromophenols to their corresponding acetate esters, allowed for the optimal chromatographic separation and sensitive detection of 19 different bromophenol congeners, which is critical for isomer-specific analysis. nih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another common derivatization strategy. nih.gov

The choice of GC column is critical for resolving isomers. Columns with different polarities, such as a 5%-phenyl-methylpolysiloxane phase (e.g., DB-5ms), are frequently used. manuallib.com For particularly challenging separations, such as resolving cresol isomers which are structurally similar to bromophenol isomers, a more polar polyethylene (B3416737) glycol phase (e.g., Zebron-WAX) may offer superior resolution. gcms.cz

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | manuallib.com |

| Carrier Gas | Helium | scielo.org.mx |

| Injection Mode | Splitless | scielo.org.mx |

| Oven Program | Initial temp 45°C, ramped to 220°C | scielo.org.mx |

| Derivatization | Acetic anhydride or silylation reagents (e.g., BSTFA) | nih.govnih.gov |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | who.int |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC and is particularly useful for compounds that are thermally unstable or not volatile enough for GC analysis. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

For bromophenols, Reversed-Phase HPLC (RP-HPLC) is the most common mode. researchgate.net In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile or methanol. researchgate.netsielc.com More polar compounds elute earlier, while less polar compounds are retained longer by the nonpolar stationary phase. Gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the percentage of organic solvent), is often used to effectively separate a wide range of compounds within a single analysis. libretexts.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Lichrospher 100 RP-18) | researchgate.net |

| Mobile Phase | Gradient of Water and Acetonitrile (MeCN) | researchgate.netsielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.net |

| Detection | UV Absorbance or Mass Spectrometry (MS) | researchgate.net |

| pH Modifier | Formic acid or phosphoric acid (for MS compatibility, formic acid is preferred) | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in much higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. While specific applications for 2,3,4-TBP are not extensively documented, the use of columns with smaller particles for faster UPLC applications in the analysis of related compounds like 2,4,6-TBP is recognized. sielc.com The higher pressure capabilities of UPLC systems allow for efficient separation of complex mixtures, making it a highly suitable technique for analyzing environmental contaminants.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique (GC or LC), it provides a high degree of sensitivity and selectivity, making it the gold standard for trace-level analysis of environmental contaminants. scielo.org.mx

In a typical GC-MS analysis of bromophenols using electron ionization (EI), the molecules eluting from the GC column are bombarded with electrons, causing them to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a chemical "fingerprint" that can be used for definitive identification. The molecular ion of 2,3,4-TBP (C₆H₃Br₃O) would show a characteristic isotopic pattern due to the presence of three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

For enhanced sensitivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. Instead of scanning the entire mass range, the instrument is set to monitor only a few specific ions that are characteristic of the target analyte. scielo.org.mx This significantly increases the signal-to-noise ratio, allowing for much lower detection limits. For even greater selectivity, particularly in highly complex matrices, tandem mass spectrometry (MS/MS) can be used. In this technique, a specific precursor ion is selected, fragmented, and then one or more of the resulting product ions are monitored. This has been applied to the analysis of other halophenols, where component-specific multiple reaction monitoring (MRM) transitions are optimized for each analyte. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard nominal-mass spectrometry by providing highly accurate mass measurements. This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions (isobars). In complex matrices such as environmental or food samples, there is a high probability of co-eluting matrix components that can interfere with the analyte signal. HRMS can resolve the analyte signal from these isobaric interferences, leading to more reliable identification and quantification.

The high mass accuracy of HRMS allows for the confident determination of a compound's elemental formula from its measured mass, providing an extra layer of confirmation for compound identification. This is particularly valuable when analyzing unknown metabolites or degradation products of 2,3,4-TBP.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like 2,3,4-tribromophenol. who.int The methodology involves separating the analyte from other components in a sample using a gas chromatograph and then detecting and quantifying it using a mass spectrometer. For brominated phenols, analysis is predominantly performed by GC-MS, often with electron capture detection (ECD) or selected ion monitoring (SIM) for enhanced sensitivity and selectivity. who.int

To improve the chromatographic properties and sensitivity of phenolic compounds, a derivatization step is often employed. epa.gov This process converts the polar hydroxyl group of the phenol into a less polar, more volatile ether derivative. Common derivatizing agents include diazomethane, which forms methylated phenols (anisoles), or α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr), which creates pentafluorobenzyl ethers. epa.gov The resulting derivatives are more amenable to GC analysis and can be detected with high sensitivity, particularly the PFBBr derivatives when using an electron capture detector (ECD). epa.gov

In tandem mass spectrometry (GC-MS/MS), specific precursor-to-product ion transitions are monitored, a technique known as multiple reaction monitoring (MRM). This approach significantly reduces matrix interference and improves the signal-to-noise ratio, allowing for very low detection limits. nih.govresearchgate.net For instance, a GC-MS/MS method combined with stir bar sorptive extraction (SBSE) has been developed for the determination of halophenols, including the isomer 2,4,6-tribromophenol (B41969), in various drug product formulations. nih.gov

Table 1: Illustrative GC-MS Parameters for Tribromophenol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Fused-silica capillary column (e.g., DB-5, DB-1701) epa.gov |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 60 °C held for 2 min, ramp to 280 °C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)